molecular formula C17H16ClNO4S B1681844 1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- CAS No. 114149-60-9

1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-

Cat. No.: B1681844
CAS No.: 114149-60-9
M. Wt: 365.8 g/mol
InChI Key: HOLKFWCVMQYHCW-UHFFFAOYSA-N
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Description

1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a sulfonamide group attached to a chlorophenyl ring, which is further connected to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Ring: The chlorophenyl ring is attached through a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks the electrophilic carbon of the chlorophenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the indene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.

    Sulfonylureas: A class of compounds with a sulfonamide group, used as antidiabetic agents.

    Chlorophenyl derivatives: Compounds with a chlorophenyl ring, used in various pharmaceutical applications.

Uniqueness

1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114149-60-9

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]acetic acid

InChI

InChI=1S/C17H16ClNO4S/c18-14-3-5-16(6-4-14)24(22,23)19-15-9-12-2-1-11(8-17(20)21)7-13(12)10-15/h1-7,15,19H,8-10H2,(H,20,21)

InChI Key

HOLKFWCVMQYHCW-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SX-AB 1316 SE;  SX-AB1316 SE;  SX-AB-1316 SE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-
Reactant of Route 2
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-
Reactant of Route 3
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-
Reactant of Route 4
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-
Reactant of Route 5
Reactant of Route 5
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-
Reactant of Route 6
Reactant of Route 6
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-

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